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Compound of Interest

Compound Name: 6-Chloro-5-iodopyridin-2-amine

Cat. No.: B1401291 Get Quote

An In-depth Technical Guide to the Theoretical Properties of 6-Chloro-5-iodopyridin-2-amine

Executive Summary
6-Chloro-5-iodopyridin-2-amine is a strategically important heterocyclic building block in

modern synthetic chemistry, particularly in the fields of drug discovery and materials science.

Its unique trifunctional substitution pattern—comprising an electron-donating amine group and

two distinct electron-withdrawing halogens on a pyridine scaffold—imparts a highly

differentiated reactivity profile. This guide provides a comprehensive analysis of the theoretical

properties of this molecule, offering researchers and development professionals a predictive

framework for its behavior. By integrating computational insights with established chemical

principles, we will explore the electronic structure, spectroscopic signatures, and reactivity

landscape of this versatile intermediate, providing a foundation for its rational application in

complex molecular design.

Molecular Structure and Physicochemical
Properties
The foundational characteristics of 6-Chloro-5-iodopyridin-2-amine dictate its handling,

solubility, and general behavior in a laboratory setting. The molecule's structure is defined by a

pyridine ring substituted at the 2-position with an amine group, at the 6-position with chlorine,

and at the 5-position with iodine.
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The IUPAC name for this compound is 6-chloro-5-iodopyridin-2-amine.[1] It is registered

under CAS Number 1221398-11-3.[1][2][3] The strategic placement of these functional groups

creates a molecule with significant potential for selective chemical transformations. The amine

group acts as a strong electron-donating group through resonance, while the chlorine and

iodine atoms act as electron-withdrawing groups through induction. This electronic push-pull

system is key to its reactivity.

Table 1: Core Physicochemical Properties of 6-Chloro-5-iodopyridin-2-amine

Property Value Source

Molecular Formula C₅H₄ClIN₂ [1][2][3]

Molecular Weight 254.46 g/mol [1][3][4]

Exact Mass 253.91077 Da [1]

Density (Predicted) 2.139 ± 0.06 g/cm³ [1][2]

Boiling Point (Predicted) 340.4 ± 42.0 °C [1][2]

pKa (Predicted) 1.12 ± 0.10 [1]

XLogP3 (Predicted) 2.503 [1]

Appearance
White or off-white powder or

crystalline powder
[5]

Solubility

Very soluble in N,N-

Dimethylformamide; Soluble in

methanol; Sparingly soluble in

glacial acetic acid; Very slightly

soluble in chloroform;

Practically insoluble in water.

[5]

Theoretical and Computational Analysis
A theoretical understanding of the electronic landscape of 6-Chloro-5-iodopyridin-2-amine is

paramount for predicting its reactivity. Computational methods, such as Density Functional
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Theory (DFT), provide valuable insights into charge distribution and molecular orbital energies,

which are not directly observable but govern chemical behavior.[6][7]

Electronic Properties and Electrostatic Potential
The electronic nature of the pyridine ring is significantly modulated by its three substituents.

The interplay of inductive and resonance effects governs the electron density at each position.

Amine Group (-NH₂): Located at the 2-position, the amine group exerts a strong electron-

donating effect (+R) by delocalizing its lone pair into the ring. This increases electron density,

particularly at the ortho (position 3) and para (position 5) carbons.

Halogens (-Cl, -I): Both chlorine and iodine are highly electronegative and exert a strong

electron-withdrawing inductive effect (-I), pulling electron density away from the carbons to

which they are attached (C6 and C5, respectively).

This electronic tug-of-war results in a nuanced charge distribution. The C5 position is

influenced by both the donating amine and the withdrawing iodine, while the C6 position is

primarily influenced by the withdrawing chlorine and the ring nitrogen. The electrostatic

potential map would reveal a highly electron-rich region near the amino group and electron-

deficient regions near the halogen atoms. This polarity is critical for directing intermolecular

interactions and electrophilic or nucleophilic attacks.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.researchgate.net/publication/258045893_Computational_study_on_234-aminopyridines
https://www.tsijournals.com/articles/spectroscopic-investigations-of-2aminopyridine.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1401291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Electronic Influences on the Pyridine RingN
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Diagram of substituent electronic effects.

Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are central to understanding chemical reactivity.

HOMO: The HOMO is expected to be localized primarily on the electron-rich portions of the

molecule, namely the amine group and the π-system of the pyridine ring. Its energy level

indicates the molecule's ability to donate electrons (nucleophilicity).

LUMO: The LUMO will likely be distributed across the electron-deficient pyridine ring,

particularly influenced by the halogen substituents. Its energy level reflects the molecule's

ability to accept electrons (electrophilicity).
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The HOMO-LUMO energy gap is a crucial parameter. A smaller gap suggests higher reactivity,

as less energy is required to excite an electron from the HOMO to the LUMO. This compound's

push-pull nature likely results in a moderately sized gap, rendering it stable enough for isolation

but reactive enough for synthetic transformations.

Spectroscopic Profile
While experimental spectra are definitive, theoretical principles allow for the prediction of ¹H

and ¹³C NMR chemical shifts, which can aid in structural confirmation. The predicted shifts are

based on the electronic environment of each nucleus.

Table 2: Predicted NMR Spectroscopic Data for 6-Chloro-5-iodopyridin-2-amine
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Nucleus Position
Predicted Chemical
Shift (δ, ppm)

Rationale

¹H NMR H₃ ~6.5 - 6.8

Shielded by the +R

effect of the adjacent -

NH₂ group.

H₄ ~7.5 - 7.8

Deshielded relative to

H₃ due to distance

from -NH₂ and

proximity to electron-

withdrawing iodine.

-NH₂ ~4.5 - 5.5 (broad)

Protons on nitrogen

are exchangeable and

often appear as a

broad singlet.

¹³C NMR C2 ~158 - 162

Strongly deshielded

by the attached amino

group and ring

nitrogen.

C3 ~108 - 112

Highly shielded by the

strong +R effect of the

adjacent amino group.

C4 ~140 - 145

Deshielded due to its

position relative to the

ring nitrogen and

iodine.

C5 ~85 - 95

Shielded by the heavy

atom effect of iodine,

despite its

electronegativity.

C6 ~150 - 155

Deshielded by the

attached chlorine and

the adjacent ring

nitrogen.
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Note: These are estimated values. Actual shifts can vary based on solvent and experimental

conditions.

Reactivity and Synthetic Utility
The primary value of 6-Chloro-5-iodopyridin-2-amine lies in its capacity for selective,

sequential functionalization. This regioselectivity is a direct consequence of the differing bond

strengths of the C-I and C-Cl bonds. The carbon-iodine bond is significantly weaker and more

polarizable than the carbon-chlorine bond, making it the preferred site for oxidative addition in

palladium-catalyzed cross-coupling reactions.

This predictable reactivity allows for a modular approach to synthesis, where the C5 position is

functionalized first, followed by a subsequent reaction at the C6 position if desired.

Generalized Protocol for Suzuki-Miyaura Coupling
This reaction is a robust method for forming carbon-carbon bonds by coupling the aryl iodide

with a boronic acid or ester.

Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen),

add 6-Chloro-5-iodopyridin-2-amine (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a

palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0

eq.).

Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or

Toluene/Ethanol/Water.

Reaction Execution: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction

progress using TLC or LC-MS.

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and

extract with an organic solvent (e.g., Ethyl Acetate).

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄,

concentrate under reduced pressure, and purify the residue by column chromatography.

Generalized Protocol for Sonogashira Coupling
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This reaction efficiently forms a carbon-carbon bond between the aryl iodide and a terminal

alkyne.

Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve 6-Chloro-5-
iodopyridin-2-amine (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a suitable solvent

such as THF or DMF.

Catalyst Addition: Add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-

catalyst (e.g., CuI, 1-10 mol%), and a degassed amine base (e.g., Triethylamine or

Diisopropylamine).

Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C)

until the starting material is consumed, as monitored by TLC or LC-MS.

Workup: Filter the reaction mixture to remove salts, and concentrate the filtrate.

Purification: Purify the crude product via silica gel chromatography to yield the 5-alkynyl-6-

chloropyridin-2-amine derivative.

Suzuki-Miyaura Coupling Sonogashira Coupling Buchwald-Hartwig Amination

6-Chloro-5-iodopyridin-2-amine

Ar-B(OH)₂
Pd Catalyst, Base

R-C≡C-H
Pd/Cu Catalysts, Base

R₂NH
Pd Catalyst, Base

6-Chloro-5-arylpyridin-2-amine 6-Chloro-5-alkynylpyridin-2-amine 6-Chloro-5-(dialkylamino)pyridin-2-amine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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